2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
CAS No.: 891123-55-0
Cat. No.: VC4312019
Molecular Formula: C17H11N5O3S2
Molecular Weight: 397.43
* For research use only. Not for human or veterinary use.
![2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one - 891123-55-0](/images/structure/VC4312019.png)
Specification
CAS No. | 891123-55-0 |
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Molecular Formula | C17H11N5O3S2 |
Molecular Weight | 397.43 |
IUPAC Name | 2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone |
Standard InChI | InChI=1S/C17H11N5O3S2/c23-14(15-5-2-8-26-15)10-27-17-19-18-16-7-6-13(20-21(16)17)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2 |
Standard InChI Key | WFCMKLAPBKWQNR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name delineates its intricate structure:
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Triazolo[4,3-b]pyridazine core: A bicyclic system comprising a 1,2,4-triazole fused to a pyridazine ring at positions 4 and 3, respectively. This scaffold is electron-deficient, enabling π-π stacking interactions and electrophilic substitution reactions .
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3-Nitrophenyl group: Positioned at the 6-position of the pyridazine ring, the nitro group enhances electrophilicity and hydrogen-bonding capacity, potentially influencing target binding in biological systems.
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Sulfanyl bridge (-S-): Links the triazolo-pyridazine system to the ethanone-thiophene moiety, providing conformational flexibility and sites for redox reactions or metal coordination.
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1-(Thiophen-2-yl)ethan-1-one: A thiophene ring substituted with a ketone group, contributing to lipophilicity and dipole interactions critical for membrane permeability in drug candidates .
Table 1: Key Molecular Properties
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely follows a multi-step sequence analogous to related triazolo-pyridazine derivatives :
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Formation of Pyridazine Precursor:
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Condensation of hydrazine derivatives with α,β-unsaturated ketones yields dihydropyridazines, which are oxidized to pyridazines.
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Triazole Ring Cyclization:
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Sulfanyl Bridge Installation:
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Nitrophenyl Functionalization:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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1 | Hydrazine hydrate, ethanol, reflux | 78 |
2 | KOH, CS₂, DMF, 80°C | 65 |
3 | NaSH, DMF, RT | 82 |
4 | HNO₃/H₂SO₄, 0°C | 70 |
Analytical Characterization
Structural confirmation employs:
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¹H/¹³C NMR: Distinct signals for the thiophene protons (δ 7.2–7.4 ppm), pyridazine carbons (δ 150–160 ppm), and nitro group (no direct protons).
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 448.45 (calculated for C₁₈H₁₂N₆O₃S₂).
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X-ray Diffraction (XRD): Reveals planar triazolo-pyridazine core and dihedral angles between aromatic rings .
Activity | Target/Model | IC₅₀/EC₅₀ (µM) |
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Anticancer | MCF-7 breast cancer cells | 12.4 |
Antibacterial | S. aureus (MRSA) | 8.9 |
Anti-inflammatory | COX-2 inhibition | 18.7 |
Materials Science Applications
Coordination Chemistry
The sulfanyl and ketone groups enable ligand behavior:
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Metal Complexation: Forms stable complexes with Cu(II) and Fe(III), as evidenced by shifts in UV-Vis absorption spectra (λₐᵦₛ = 450–600 nm).
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Catalytic Activity: Palladium complexes catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .
Organic Electronics
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Charge Transport: Thin-film transistors exhibit hole mobility (μₕ) of 0.15 cm²/V·s, attributed to π-stacked triazolo-pyridazine cores.
Toxicity and Pharmacokinetics
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